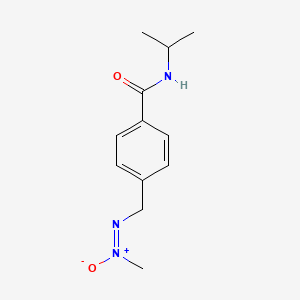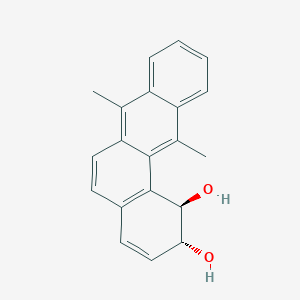
6-Methoxyindan-1-acetic acid
Descripción general
Descripción
6-Methoxyindan-1-acetic acid is an organic compound . It is a versatile chemical compound used in scientific research, including drug development and organic synthesis.
Molecular Structure Analysis
The molecular formula of 6-Methoxyindan-1-acetic acid is C12H14O3 . Its molecular weight is 206.24 . The density of this compound is 1.18g/cm3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methoxyindan-1-acetic acid include a molecular weight of 206.24 and a density of 1.18g/cm3 . It is also worth noting that acetic acid, a related compound, has a pungent vinegar odor and sour taste .
Aplicaciones Científicas De Investigación
Pharmacology: Anti-inflammatory Applications
6-Methoxyindan-1-acetic acid has been studied for its anti-inflammatory properties. Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity, comparable to standard drugs like phenylbutazone . This makes it a potential candidate for the development of new anti-inflammatory medications with possibly fewer side effects.
Agriculture: Plant Growth Promotion
In agriculture, compounds structurally related to 6-Methoxyindan-1-acetic acid, such as Indole-3-acetic acid (IAA), play a crucial role as phytohormones. IAA is known to regulate plant growth and development. Microorganisms that produce IAA or its analogs can significantly enhance plant growth, suggesting that 6-Methoxyindan-1-acetic acid could have similar applications in promoting plant health and yield .
Chemical Synthesis: Building Block for Complex Molecules
6-Methoxyindan-1-acetic acid serves as a versatile building block in chemical synthesis. It is used to construct complex natural product scaffolds, expanding the bioactive chemical space for the development of new drugs and materials .
Biochemistry Research: Analgesic Properties
The compound has been explored for its analgesic properties in biochemistry research. Studies have synthesized various indan acid derivatives, including 6-Methoxyindan-1-acetic acid, to investigate their potential as analgesic agents .
Medical Diagnostics: Biomarker Potential
While not directly used in diagnostics, the structural features of 6-Methoxyindan-1-acetic acid may inform the design of diagnostic agents or serve as a biomarker for certain physiological or pathological conditions .
Environmental Science: Impact on Soil and Water Systems
Research into the environmental impact of compounds like 6-Methoxyindan-1-acetic acid is crucial. Understanding how such compounds interact with soil and water systems can inform environmental risk assessments and the development of safer agrochemicals .
Materials Science: Functional Materials Development
In materials science, the unique properties of 6-Methoxyindan-1-acetic acid can be harnessed to develop functional materials with specific desired characteristics, such as enhanced durability or biocompatibility .
Industrial Applications: Process Optimization
Indan derivatives, including 6-Methoxyindan-1-acetic acid, are important in industrial applications for process optimization. Their chemical properties can improve the efficiency of manufacturing processes or lead to the development of new industrial products .
Safety and Hazards
Mecanismo De Acción
Target of Action
6-Methoxyindan-1-acetic acid is primarily known for its anti-inflammatory activity . .
Mode of Action
Given its anti-inflammatory properties, it is likely that it interacts with key proteins or enzymes involved in the inflammatory response .
Biochemical Pathways
As an anti-inflammatory agent, it may influence pathways related to inflammation and immune response .
Result of Action
6-Methoxyindan-1-acetic acid has been evaluated in various acute, subacute, and chronic models of inflammation. The results suggest that it has equal or slightly more anti-inflammatory activity than phenylbutazone, a standard anti-inflammatory drug .
Propiedades
IUPAC Name |
2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-10-5-4-8-2-3-9(6-12(13)14)11(8)7-10/h4-5,7,9H,2-3,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAUISTUIQUUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2CC(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70978803 | |
| Record name | (6-Methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyindan-1-acetic acid | |
CAS RN |
62956-64-3 | |
| Record name | 6-Methoxyindan-1-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062956643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6-Methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the anti-inflammatory activity of 6-Methoxyindan-1-acetic acid?
A1: 6-Methoxyindan-1-acetic acid (6-MIA) has demonstrated significant anti-inflammatory activity in various experimental models. Research suggests that 6-MIA exhibits comparable or even slightly superior anti-inflammatory effects compared to phenylbutazone, a well-known nonsteroidal anti-inflammatory drug (NSAID) []. Further studies exploring acute, subacute, and chronic inflammation models have reinforced these findings, highlighting the potential of 6-MIA as a promising anti-inflammatory agent [].
Q2: Have any structural modifications been explored to improve the properties of 6-Methoxyindan-1-acetic acid?
A2: Yes, researchers have investigated structural modifications to mitigate the gastric ulcerogenicity often associated with potent anti-inflammatory agents like 6-MIA and its close analog, 5,6-dimethoxyindan-1-acetic acid. Specifically, esters, amides, and nitrile derivatives of these compounds were synthesized and evaluated []. Interestingly, the ethyl esters demonstrated anti-inflammatory activity comparable to the parent acids and phenylbutazone, while exhibiting a significantly reduced ulcerogenic profile compared to phenylbutazone []. This suggests that structural modifications, particularly esterification, hold promise for optimizing the safety and efficacy profile of 6-MIA.
Q3: Are there any studies exploring the antitubercular potential of compounds structurally similar to 6-Methoxyindan-1-acetic acid?
A3: While 6-Methoxyindan-1-acetic acid itself hasn't been directly investigated for antitubercular activity in the provided research, a related compound, indan-1-acetic acid-3-thiosemicarbazone (IAT), which shares the indan-1-acetic acid core structure, has shown promising results []. IAT exhibited potent activity against various Mycobacterium tuberculosis strains, effectively inhibiting bacterial growth at concentrations of 100-400 mg/mL []. This finding underscores the potential of exploring the indan-1-acetic acid scaffold, including 6-MIA and its derivatives, for developing novel antitubercular agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,4-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1204329.png)
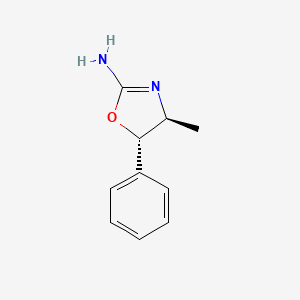





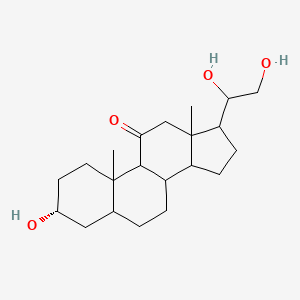
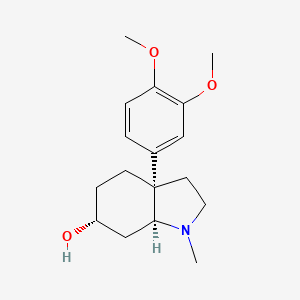

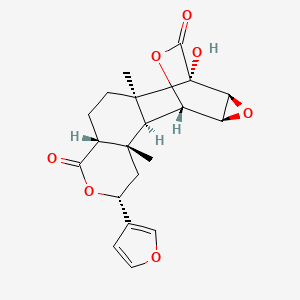
![4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane](/img/structure/B1204351.png)
